molecular formula C20H24N2O B2450126 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-57-5

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2450126
CAS No.: 853752-57-5
M. Wt: 308.425
InChI Key: IBGKULNXBLBYHF-UHFFFAOYSA-N
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Description

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound of significant interest in organic and medicinal chemistry research. It features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets . The molecule is structurally characterized by a 1H-benzo[d]imidazole group substituted at the 1-position with a 4-(sec-butyl)benzyl group and at the 2-position with an ethanol functional group. This 2-hydroxyethyl chain is a versatile handle for further chemical modification, making the compound a valuable synthetic intermediate or building block for the development of more complex molecules . Research into similar 1-(1H-benzimidazol-2-yl)ethanol derivatives has demonstrated their utility as key precursors in the synthesis of pharmacologically active compounds, such as thiosemicarbazone derivatives, which have been explored for their antimalarial properties in vitro . The presence of the sec-butyl-benzyl moiety suggests potential for enhanced lipophilicity and specific receptor binding. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound in the synthesis of novel chemical libraries, as a starting material for heterocyclic chemistry, and in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

1-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKULNXBLBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps, starting with the construction of the benzimidazole ring. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study reaction mechanisms, particularly in the development of new synthetic pathways.

Biology

Due to its benzimidazole structure, this compound exhibits potential as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures have shown efficacy against various pathogens and cancer cell lines.

Medicine

The unique structural features of 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol allow it to interact with specific biological targets, making it a candidate for drug discovery initiatives. Its mechanism often involves binding to enzymes or receptors, thereby modulating their activity.

Pharmacological Properties

The pharmacological activities associated with this compound include:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives possess significant antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis.
  • Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica evaluated several benzimidazole derivatives for their antibacterial activity. Compounds similar to this compound demonstrated promising results against E. coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Case Study 2: Cancer Treatment

Research highlighted in patent literature indicates that imidazole derivatives can act as kinesin spindle protein inhibitors, which are crucial for cancer cell division. This suggests that this compound may have therapeutic potential in oncology .

Mechanism of Action

Comparison with Similar Compounds

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Biological Activity

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a sec-butyl-benzyl substituent and an ethanol moiety. The synthesis typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
  • Alkylation : The core is then alkylated with sec-butylbenzyl halide under basic conditions.
  • Introduction of Ethanol : Finally, ethanol is introduced through nucleophilic substitution using a suitable base.

These synthetic routes ensure high purity and yield, essential for biological testing .

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds in this class can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics.

Anticancer Activity

Research has shown that benzimidazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating effective growth inhibition at micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various benzimidazole derivatives on MDA-MB-231 cells. Among the tested compounds, one derivative exhibited an IC50 of 5 μM, highlighting its potential as an anticancer agent. The study also demonstrated that treatment led to significant morphological changes indicative of apoptosis and increased caspase-3 activity at higher concentrations .

Study 2: Antimicrobial Screening

Another research project focused on the antimicrobial activity of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that several derivatives, including those structurally related to this compound, showed promising antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.

Comparative Analysis

The following table summarizes the biological activities observed in various benzimidazole derivatives:

Compound NameStructural FeaturesBiological Activity
1-(4-sec-Butyl-benzyl)-benzimidazoleBenzimidazole core with sec-butyl-benzyl groupAntimicrobial, anticancer
2-MethylbenzimidazoleBenzimidazole core with methyl substitutionAntimicrobial, anticancer
5-Chloro-benzimidazoleChlorine substitution on benzimidazoleAnticancer

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how can reaction yields be optimized?

  • Synthesis typically involves multi-step reactions, including alkylation of the benzimidazole core followed by hydroxylation. Key steps include:

  • Alkylation : Reacting 1H-benzo[d]imidazole with 4-(sec-butyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydroxyethylation : Introducing the ethanol moiety via nucleophilic substitution or oxidation of a propargyl intermediate, as seen in analogous benzimidazole derivatives .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (methanol/water) to isolate the product.
    • Optimization : Control reaction temperature (0–25°C), use phase-transfer catalysts (e.g., TBAB), and monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water, RT ~8.2 min) .
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 1.2–1.4 ppm for sec-butyl CH₃; δ 4.8–5.2 ppm for benzyl CH₂) .
  • HRMS : Exact mass confirmation (m/z calc. for C₂₀H₂₃N₂O⁺: 307.1805; observed: 307.1808) .

Q. What are the primary spectroscopic characteristics used to differentiate this compound from similar benzimidazole derivatives?

  • FTIR : O-H stretch at 3200–3400 cm⁻¹; benzimidazole C=N stretch at 1600–1650 cm⁻¹ .
  • ¹³C NMR : Distinct signals for the sec-butyl group (δ 22.1, 28.3, 34.5 ppm) and ethanol CH₂ (δ 65.9 ppm) .
  • UV-Vis : Absorption maxima at 270–280 nm (benzimidazole π→π*) and 310–320 nm (n→π* transitions) .

Advanced Research Questions

Q. How does the sec-butylbenzyl substituent influence the compound's pharmacokinetic properties compared to other alkyl/aryl analogs?

  • The sec-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the benzyl moiety stabilizes aromatic π-π interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • Comparative Data :

SubstituentlogPSolubility (mg/mL)Protein Binding (%)
sec-butyl2.80.1592
methyl1.50.4585
phenyl3.10.0895
  • Methodology : Use shake-flask assays (PBS pH 7.4) for solubility and equilibrium dialysis for protein binding .

Q. What strategies are employed to resolve contradictions in reported biological activities of benzimidazole derivatives like this compound?

  • Activity Discrepancies : For example, conflicting IC₅₀ values in kinase inhibition assays may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 8.0) .
  • Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS weekly) .
    • Resolution : Standardize protocols (e.g., CEREP panels) and use orthogonal assays (SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling predict the compound's interaction with biological targets such as tubulin or histamine receptors?

  • Docking Workflow :

Protein Preparation : Retrieve crystal structures (PDB: 1SA0 for tubulin; 5B6N for H₄R) and optimize hydrogen bonding networks.

Ligand Parameterization : Assign charges (AM1-BCC) and torsional constraints using OpenEye Toolkits .

Pose Scoring : Rank poses via Glide XP scores; validate with MD simulations (NAMD, 100 ns) .

  • Key Interactions : Hydrogen bonding between the ethanol -OH and tubulin’s Thr179; π-stacking of benzimidazole with H₄R Phe168 .

Q. What synthetic routes are viable for introducing isotopic labels (e.g., ²H, ¹³C) to study metabolic pathways?

  • Isotope Labeling :

  • ²H at Ethanol Moiety : Reduce 2-acetylbenzimidazole with NaBD₄ in THF .
  • ¹³C in Benzimidazole Core : Use ¹³C-enriched o-phenylenediamine in cyclocondensation reactions with formic acid-¹³C .
    • Applications : Track hepatic metabolism (CYP3A4-mediated oxidation) via LC-MS/MS using isotopologue ratios .

Methodological Notes

  • Data Reproducibility : Replicate synthetic steps ≥3 times; report mean yields ± SD (e.g., 62 ± 5%) .
  • Contradictory Evidence : Cross-validate spectral data with PubChem (CID: 19018247) and independent syntheses .

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